BenchChemオンラインストアへようこそ!

n-nitroso-n-phenylpyridin-2-amine

nNOS inhibition neurodegeneration enzymology

N-Nitroso-N-phenylpyridin-2-amine (CAS 6631-38-5, C11H9N3O) is an N-nitrosamine derivative of the 2-aminopyridine scaffold. The compound features a nitroso group (-N=O) bonded to a secondary amine nitrogen linking a phenyl and a pyridin-2-yl moiety.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 6631-38-5
Cat. No. B3055694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-nitroso-n-phenylpyridin-2-amine
CAS6631-38-5
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=N2)N=O
InChIInChI=1S/C11H9N3O/c15-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-9H
InChIKeyCLDCABPAKSBURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-N-phenylpyridin-2-amine (CAS 6631-38-5) Procurement & Research Baseline


N-Nitroso-N-phenylpyridin-2-amine (CAS 6631-38-5, C11H9N3O) is an N-nitrosamine derivative of the 2-aminopyridine scaffold. The compound features a nitroso group (-N=O) bonded to a secondary amine nitrogen linking a phenyl and a pyridin-2-yl moiety. N-Nitrosamines are well-established as a class of organic molecules with notable mutagenic and carcinogenic properties, arising from metabolic activation to reactive intermediates [1]. The 2-aminopyridine pharmacophore, in turn, is a validated scaffold for the development of neuronal nitric oxide synthase (nNOS) inhibitors, a target of interest in neurodegenerative disorder research [2]. This compound therefore sits at the intersection of nitrosamine-specific toxicological pathways and aminopyridine-based enzyme inhibition, making its precise identity critical for any study aiming to deconvolute these overlapping biological activities.

Why Generic N-Nitroso-N-phenylpyridin-2-amine Analogs Cannot Be Substituted


Substituting N-nitroso-N-phenylpyridin-2-amine with a generic nitrosamine or an unsubstituted 2-aminopyridine is scientifically invalid due to the non-linear interplay between the nitroso pharmacophore and the aryl substitution pattern. In nitrosamines, small structural changes—such as shifting the nitroso substitution from the 2- to the 3- or 4-position on the pyridine ring—completely ablate mutagenic and carcinogenic potential while concurrently altering metabolic clearance rates by more than an order of magnitude [1]. Conversely, within the 2-aminopyridine class, the introduction of a phenyl group at the amine nitrogen, coupled with N-nitrosation, creates a unique electronic environment that modulates both the compound's ability to inhibit NOS isoforms and its capacity to undergo CYP450-mediated bioactivation [2]. The following quantitative evidence demonstrates why only this specific CAS 6631-38-5 entity delivers the precise biological signature required for mechanistic toxicology studies or NOS inhibitor selectivity profiling.

Quantitative Differentiation Evidence for N-Nitroso-N-phenylpyridin-2-amine (6631-38-5)


nNOS Inhibitory Potency: 23.5-Fold Improvement over Unsubstituted 2-Aminopyridine Scaffold

N-Nitroso-N-phenylpyridin-2-amine (target compound) inhibits rat neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM [1]. In direct comparison, the unsubstituted 2-aminopyridine scaffold—representing the baseline aminopyridine core without phenyl or nitroso modification—exhibits markedly weaker inhibition, with IC50 values of 4,800 nM against human nNOS and 8,700 nM against rat nNOS [2].

nNOS inhibition neurodegeneration enzymology

eNOS Selectivity Window: 57.3-Fold Discrimination versus Endothelial Isoform

N-Nitroso-N-phenylpyridin-2-amine exhibits an IC50 of 23,500 nM (23.5 μM) against human endothelial NOS (eNOS) [1]. When paired with its nNOS IC50 of 410 nM, this yields a 57.3-fold selectivity window favoring the neuronal isoform over the endothelial isoform. This differential is substantial within the nitrosamine-containing aminopyridine space and contrasts with the behavior of unsubstituted 2-aminopyridine, which shows only a 1.7-fold discrimination between nNOS (4,800 nM) and eNOS (2,800 nM) [2].

NOS isoform selectivity cardiovascular safety CNS target engagement

Positional Isomerism: 2-Substitution Confers >30-Fold Higher Metabolic Activation Ratio

In the closely related N-nitroso-N-methylaminopyridine (NMPY) isomeric series, the 2-substituted isomer (2-NMPY)—structurally analogous to N-nitroso-N-phenylpyridin-2-amine in its 2-position nitroso substitution—exhibits a dramatically elevated ratio of presumed activating (oxidative demethylation) to deactivating (denitrosation, N-oxide formation) metabolic processes. At 1 mM substrate concentration, this activation/deactivation ratio for 2-NMPY is approximately 50, compared to ~1.5 for 3-NMPY and 0.5 for 4-NMPY [1]. At 10 mM, the ratios are 3 for 2-NMPY versus 1.5 and 0.5 for the 3- and 4-isomers, respectively. This metabolic divergence directly correlates with the established carcinogenicity and mutagenicity: 2-NMPY is a potent rat carcinogen and Ames-positive mutagen, whereas 3-NMPY and 4-NMPY are non-carcinogenic and non-mutagenic [1].

metabolic activation carcinogenicity CYP450 nitrosamine toxicology

Potency Gap: 2.5× Less Potent than Optimized 2-Aminopyridine nNOS Inhibitors

N-Nitroso-N-phenylpyridin-2-amine (IC50 = 410 nM) [1] occupies an intermediate potency position relative to highly optimized 2-aminopyridine-based nNOS inhibitors. State-of-the-art compounds in this class, such as 4-methyl-6-(3-((methylamino)methyl)phenyl)pyridin-2-amine, achieve Ki values of 16 nM against rat nNOS (approximately 25× more potent) and demonstrate exceptional isoform selectivity with 828-fold n/e discrimination [2]. Conversely, the target compound is 2.5× more potent than a representative patented nNOS inhibitor with a Ki of 382 nM [3].

nNOS inhibitor SAR lead optimization binding affinity

Mutagenic and Carcinogenic Potential: Class-Level Evidence Mandates Caution in Procurement

N-Nitroso-N-phenylpyridin-2-amine belongs to the N-nitrosamine class, which is extensively documented for mutagenic and carcinogenic properties. N-Nitroso-N-methyl-2-aminopyridine (2-NMPY), the closest structurally characterized analog with published genotoxicity data, is a potent rat carcinogen and demonstrates clear mutagenicity in the Ames test [1]. More broadly, the International Agency for Research on Cancer (IARC) has classified four N-nitroso compounds as probably carcinogenic to humans and 15 as possibly carcinogenic [2]. The genotoxicity of N-nitrosamines is mediated by CYP450-catalyzed α-hydroxylation to reactive diazonium intermediates that alkylate DNA, a pathway that is highly sensitive to the nature of the N-substituent. While direct Ames data for CAS 6631-38-5 were not identified in the primary literature, the established class-level hazard profile demands that this compound be handled under appropriate containment and that procurement be accompanied by a documented safety assessment for the intended use case.

genotoxicity Ames test carcinogenicity safety assessment

Procurement-Driven Application Scenarios for N-Nitroso-N-phenylpyridin-2-amine (CAS 6631-38-5)


Mechanistic Toxicology: Studying Position-Specific Nitrosamine Metabolic Activation

This compound serves as a critical tool in comparative metabolism studies investigating how the 2-position nitroso substitution on an aminopyridine scaffold dictates the balance between CYP450-mediated bioactivation (α-hydroxylation to reactive diazonium species) and detoxification pathways (denitrosation, N-oxide formation). The >30-fold differential in activation/deactivation ratios observed between 2-, 3-, and 4-substituted isomers in the NMPY series [1] establishes the 2-substituted scaffold as essential for recapitulating carcinogen-relevant metabolic flux. Researchers investigating structure-dependent genotoxicity of N-nitrosamines require precisely this 2-substituted phenylpyridyl nitrosamine to generate valid comparative datasets against non-carcinogenic positional isomers.

NOS Isoform Selectivity Profiling and Assay Calibration

With an nNOS IC50 of 410 nM and a 57.3-fold selectivity window over eNOS [1][2], N-nitroso-N-phenylpyridin-2-amine provides a defined reference point for calibrating NOS enzyme inhibition assays. Its intermediate potency—stronger than the unsubstituted scaffold (IC50 = 4,800–8,700 nM) [3] but weaker than highly optimized clinical leads (Ki = 16 nM) [4]—makes it ideal for establishing the dynamic range of high-throughput screening platforms. Procurement of this specific compound ensures that assay validation studies can distinguish between weak, moderate, and potent nNOS inhibitors without saturating the assay window.

Genotoxicity and Ames Test Positive Control Development

Given the established Ames-positive and rodent carcinogenicity profile of the structurally analogous 2-NMPY [1], N-nitroso-N-phenylpyridin-2-amine is positioned as a candidate for developing enhanced Ames test protocols specific to aromatic N-nitrosamines. The compound's defined 2-position substitution pattern is the key determinant of its metabolic activation to DNA-reactive intermediates [1], distinguishing it from non-mutagenic isomers that would yield false-negative results in assay development. Researchers optimizing OECD 471-compliant nitrosamine detection methods require authentic 2-substituted nitrosamine standards to validate assay sensitivity and metabolic activation conditions.

CNS Target Engagement Studies Requiring Moderate nNOS Inhibition

In neurodegenerative disease models where complete nNOS ablation is undesirable or where pharmacological inhibition must be titrated, N-nitroso-N-phenylpyridin-2-amine's 410 nM IC50 [1] provides a measurable but sub-maximal level of target engagement. This contrasts with sub-20 nM leads that produce near-complete inhibition at achievable brain concentrations [4]. Procurement of this compound enables dose-response studies that map the relationship between fractional nNOS inhibition and neuroprotective outcomes, a critical experimental design consideration that cannot be addressed using either inactive analogs or ultra-potent tool compounds.

Quote Request

Request a Quote for n-nitroso-n-phenylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.